
A Comprehensive Technical Guide to 2-Iodo-4-
methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

Cat. No.: B2614814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of 2-iodo-4-methylpentane, a halogenated

alkane with potential applications in organic synthesis and pharmaceutical research. This

document covers its chemical identity, physical and spectroscopic properties, a detailed

experimental protocol for its synthesis via the Appel reaction, and the underlying reaction

mechanism. All quantitative data is presented in structured tables, and logical workflows are

visualized using Graphviz diagrams to ensure clarity and accessibility for research and

development professionals.

Chemical Identity and Structure
2-Iodo-4-methylpentane is a secondary alkyl iodide. Its structure consists of a pentane

backbone with an iodine atom at the second position and a methyl group at the fourth position.

The IUPAC name for this compound is 2-iodo-4-methylpentane.[1][2] Its chemical structure is

depicted below:

Molecular Formula: C₆H₁₃I[1][2]

Canonical SMILES: CC(C)CC(I)C

InChI: InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3[1]
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InChIKey: HUVYLVIBZCVAKG-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physical and chemical properties of 2-iodo-4-methylpentane is provided

in the table below. Please note that experimental data for some properties are not readily

available in the literature; in such cases, computed or predicted values are provided with a

clear indication.

Property Value Source

IUPAC Name 2-Iodo-4-methylpentane [1][2]

CAS Registry Number 31294-96-9 [1][2]

Molecular Weight 212.07 g/mol [1][2][3]

Appearance Liquid (Predicted) [2]

Boiling Point 175.8±3.0 °C at 760 mmHg Predicted

Density 1.4±0.1 g/cm³ Predicted

XLogP3 3.6 [3]

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-iodo-4-methylpentane is not widely available. The

following tables present predicted spectral data, which can be used for preliminary identification

purposes.

¹H NMR Spectrum (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 4.1 - 4.3 Sextet 1H H-2 (CHI)

~ 1.9 Doublet 3H H-1 (CH₃)

~ 1.6 - 1.8 Multiplet 1H H-4 (CH)

~ 1.2 - 1.4 Multiplet 2H H-3 (CH₂)

~ 0.9 Doublet 6H H-5 & H-5' (CH(CH₃)₂)

¹³C NMR Spectrum (Predicted)[4]
Chemical Shift (ppm) Carbon Type Assignment

~ 30 - 35 CH C-2 (CHI)

~ 50 - 55 CH₂ C-3

~ 25 - 30 CH C-4

~ 22 - 27 CH₃ C-1

~ 22 CH₃ C-5 & C-5'

Infrared (IR) Spectrum (Predicted)
Wavenumber (cm⁻¹) Vibration Type Functional Group

2850 - 3000 C-H Stretch Alkane

1450 - 1470 C-H Bend Alkane

1365 - 1385 C-H Bend (gem-dimethyl) Alkane

500 - 600 C-I Stretch Alkyl Iodide

Synthesis of 2-Iodo-4-methylpentane
2-Iodo-4-methylpentane can be synthesized from its corresponding alcohol, 4-methyl-2-

pentanol, via the Appel reaction.[4][5] This reaction utilizes triphenylphosphine and iodine to
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convert the hydroxyl group into a good leaving group, which is subsequently displaced by an

iodide ion in an Sₙ2 reaction.[4][6]

Experimental Workflow
The overall workflow for the synthesis of 2-iodo-4-methylpentane is depicted in the following

diagram.
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Synthesis Workflow of 2-Iodo-4-methylpentane

Reaction Setup

Reaction

Workup

Purification

Dissolve Triphenylphosphine
and Imidazole in DCM

Add Iodine

Add 4-methyl-2-pentanol
dropwise at 0°C

Stir at room temperature

Quench with aq. Na₂S₂O₃

Separate layers and extract
aqueous phase with DCM

Dry organic layer over MgSO₄

Concentrate under vacuum

Purify by flash column
chromatography

Click to download full resolution via product page

Caption: Synthesis Workflow of 2-Iodo-4-methylpentane.
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Detailed Experimental Protocol
This protocol is adapted from general procedures for the Appel reaction.[7]

Materials:

4-methyl-2-pentanol

Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane/Ethyl acetate solvent system

Procedure:

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at

0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the

mixture for 10 minutes.[7]

Add a solution of 4-methyl-2-pentanol (1.0 equivalent) in DCM dropwise to the reaction

mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 16 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench it with a saturated aqueous solution of sodium

thiosulfate.
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Separate the layers and extract the aqueous phase with DCM.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under vacuum.

Purify the crude product by flash column chromatography to afford 2-iodo-4-methylpentane.

[7]

Reaction Mechanism: The Appel Reaction
The conversion of 4-methyl-2-pentanol to 2-iodo-4-methylpentane proceeds via the Appel

reaction mechanism. The key steps are the activation of the alcohol and subsequent

nucleophilic substitution.
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Appel Reaction Mechanism

PPh₃ + I₂

[Ph₃P-I]⁺ I⁻

Formation of
phosphonium iodide

[Ph₃P-OR]⁺ I⁻

Alcohol attack

R-OH
(4-methyl-2-pentanol)

R-I
(2-Iodo-4-methylpentane)

Sₙ2 attack by I⁻

Ph₃P=O

Click to download full resolution via product page

Caption: Appel Reaction Mechanism.

Safety Information
2-Iodo-4-methylpentane should be handled with appropriate safety precautions in a well-

ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.
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Conclusion
This technical guide has provided a comprehensive overview of 2-iodo-4-methylpentane,

including its chemical properties, predicted spectroscopic data, and a detailed experimental

protocol for its synthesis. The information and diagrams presented herein are intended to be a

valuable resource for researchers and professionals in the fields of organic chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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